molecular formula C8H11Cl2NO B560755 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride CAS No. 110464-98-7

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Cat. No.: B560755
CAS No.: 110464-98-7
M. Wt: 208.082
InChI Key: NIZFMEYAXQCDSL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride is a chemical compound with the molecular formula C9H12ClNO · HCl. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 3,5-dimethyl-4-methoxypyridine. This reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful as a pharmaceutical intermediate and in various research applications .

Properties

IUPAC Name

2-chloro-4-methoxy-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-5-4-10-8(9)6(2)7(5)11-3;/h4H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFMEYAXQCDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661562
Record name 2-Chloro-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110464-98-7
Record name 2-Chloro-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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